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Cat. No.: B1583144
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Executive Summary

2,3-Xylenesulfonic acid (IUPAC: 2,3-Dimethylbenzenesulfonic acid) is a strong organic acid
and a structural isomer of the commercially ubiquitous xylenesulfonic acid mixture.[1] While
often encountered as a component of hydrotropic formulations (alongside the 2,4- and 3,4-
isomers), the isolated 2,3-isomer possesses distinct steric and electronic profiles relevant to
crystal engineering and salt selection in drug development.

This guide analyzes the molecule as a standalone entity, distinguishing it from its isomers
through precise physicochemical data and mechanistic synthesis pathways.[1]

Key Identifier Matrix
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Parameter Value

IUPAC Name 2,3-Dimethylbenzenesulfonic acid

2,3-Xylenesulfonic acid; o-Xylene-3-sulfonic
Common Name "
aci

88-62-0 (Specific isomer); 25321-41-9 (General

CAS Number ) )
xylenesulfonic acid)

Molecular Formula CsH1003S

Molecular Weight 186.23 g/mol

| SMILES | CC1=C(C)C(S(=0)(=0)0)=CC=C1 [[1][2][3]

Physicochemical Profile

The physical properties of 2,3-xylenesulfonic acid are dominated by the sulfonic acid moiety,
which imparts high polarity, hygroscopicity, and strong acidity.[1]

Thermodynamic & Physical Constants

The following data synthesizes experimental values for the acid in its solid and solution states.
Note that the melting point is highly dependent on hydration state; the anhydrous form is
difficult to isolate due to rapid atmospheric moisture absorption.[1]
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Property Value | Range Context & Notes
) ) Likely refers to the hemi- or
Melting Point 60 — 65 °C
monohydrate form [1].
Sulfonic acids typically
N ) decompose (desulfonate)
Boiling Point > 140 °C (Decomposes) N
before boiling at atm pressure.
[1]
Strong acid; comparable to p-
pKa -0.36 £ 0.5 toluenesulfonic acid. Fully
dissociated in water.[2]
) Estimated based on crystalline
Density 1.3+0.1 g/lcm?3

packing of homologs.

Highly soluble; forms stable

Solubility (Water) > 600 g/L ) )
hydrotropic solutions.
Deliquescent solid. Must be
Hygroscopicity Critical stored under inert gas or
desiccant.
Indicates moderate lipophilicity
LogP 1.39 of the aromatic core, balanced

by the hydrophilic head.

Structural Geometry & Sterics

Unlike the 2,4-isomer, where the methyl groups are spaced (meta/para), the 2,3-isomer

features a vicinal trimethyl substitution pattern (counting the sulfonate).[1]

» Steric Crowding: The sulfonic acid group at position 1 is flanked by a methyl group at

position 2.[1] This ortho-effect restricts rotation of the sulfonate group, potentially increasing

the lattice energy of its salts (relevant for drug salt selection).

o Electronic Effect: The methyl groups at 2 and 3 are electron-donating (+I effect).[1] The

position 2 methyl destabilizes the developing negative charge on the sulfonate less
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effectively than a para-substituent, but the overall electron-rich ring makes the sulfonate
slightly less acidic than benzenesulfonic acid.

Synthesis & Regiochemistry

The synthesis of 2,3-xylenesulfonic acid is a classic study in electrophilic aromatic substitution
(EAS) regioselectivity.[1] It is produced via the sulfonation of o-xylene (1,2-dimethylbenzene).

Reaction Pathway

Sulfonation of o-xylene yields two primary isomers:

e 3,4-Dimethylbenzenesulfonic acid (Major product, ~55%): Sulfonation at position 4 (least
sterically hindered).[1]

o 2,3-Dimethylbenzenesulfonic acid (Minor/Secondary product, ~45%): Sulfonation at
position 3 (sterically crowded between methyl and hydrogen).[1]

Note: The relatively high yield of the 2,3-isomer (45%) is notable and requires careful
separation if high purity is needed [2].[1]

3,4-Dimethylbenzenesulfonic Acid
(Position 4 Substitution)

Sterically Favored ~55% Yield
H2S04 / SO3
(Sulfonation) Sterically Hindered
2,3-Dimethylbenzenesulfonic Acid

(Position 3 Substitution)
~45% Yield

0-Xylene
(1,2-Dimethylbenzene)

Click to download full resolution via product page

Figure 1: Product distribution during the sulfonation of o-xylene. The 2,3-isomer is formed in
significant quantities despite steric hindrance.

Purification Protocols

For research applications requiring >98% purity 2,3-isomer:
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» Fractional Crystallization: The salts (sodium or barium) often exhibit different solubilities.[1]
The 3,4-isomer salt is typically less soluble and crystallizes first.

o HPLC Separation: For analytical standards, reverse-phase chromatography (C18 column)
with an acidic mobile phase (Water/Methanol + 0.1% TFA) separates the isomers based on
slight differences in hydrophobicity.[1]

Hydrotropy & Applications

The primary industrial and pharmaceutical utility of 2,3-xylenesulfonic acid lies in its hydrotropic
properties.[1]

Mechanism of Hydrotropy

Unlike surfactants, 2,3-xylenesulfonic acid does not form micelles at low concentrations.[1]
Instead, it aggregates via 1t-1t stacking with hydrophobic drug molecules, disrupting the water
structure and increasing the solubility of the guest molecule.

e Minimum Hydrotrope Concentration (MHC): Typically 0.5 — 1.0 M.[1]

o Selectivity: The 2,3-isomer's specific geometry may offer different solubilization profiles for
planar drugs compared to the 2,4-isomer mixture.

Hydrophobic Drug
(Low Solubility)

2,3-Xylenesulfonic Acid
(Hydrotrope)

Planar Stacking Complex Water Structure
(Drug + XSA) Disruption

Enhanced
Bioavailability

Solubilized Formulation
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Figure 2: Hydrotropic mechanism. The acid acts as a coupling agent, bridging the hydrophobic
drug and the aqueous solvent.

Pharmaceutical Salt Formation

In drug development, sulfonic acids are used to form salts with basic drugs (APIs).[1]

o Rationale: If a drug is unstable as a hydrochloride (due to volatility of HCI) or mesylate, a
xylenesulfonate salt may provide a non-hygroscopic, crystalline alternative.[1]

o 2,3-Specific Advantage: The steric bulk of the ortho-methyl group in the 2,3-isomer can
induce different crystal packing habits, potentially solving polymorphism issues found with
simpler counterions.[1]

Analytical Characterization

To validate the identity of 2,3-xylenesulfonic acid against its isomers, Nuclear Magnetic
Resonance (NMR) is the gold standard.[1]

1H-NMR Prediction

Distinguishing 2,3- from 3,4- isomers relies on the splitting patterns of the aromatic protons.[1]
e 2,3-Isomer (CsH1003S):
o Symmetry: The molecule has no internal symmetry plane.

o Aromatic Region: 3 aromatic protons.[1] You will observe an ABC system (three adjacent
protons: H4, H5, H6).[1]

» H4 (dd): Adjacent to Methyl-3.[1][4][5]
» H5 (t/dd): Between H4 and H6.[1][3]
» H6 (dd): Adjacent to Sulfonate-1 (Deshielded, downfield shift).

o Aliphatic Region: Two distinct methyl singlets (or doublets due to long-range coupling).[1]
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e 3,4-Isomer:

o Aromatic Region: 3 aromatic protons, but the pattern is ABX or AMX (H2 is isolated, H5
and H6 are adjacent).[1]

o Key Difference: The 3,4-isomer will show a distinct singlet (H2) in the aromatic region,
whereas the 2,3-isomer has three coupled protons.

Handling & Safety

Signal Word: DANGER

» Hazard Statements: H314 (Causes severe skin burns and eye damage).[1]
o Storage: Hygroscopic. Store in a desiccator or tightly sealed container.

¢ Incompatibility: Reacts violently with strong bases and oxidizing agents.[1] Corrosive to
metals (forms hydrogen gas).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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